

An In-depth Technical Guide to the Physical Properties of 3-Methyltetrahydrofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyltetrahydrofuran

Cat. No.: B083541

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyltetrahydrofuran (3-MeTHF) is a cyclic ether that is gaining prominence as a sustainable and effective solvent in various chemical applications.^[1] Derived from renewable resources like biomass, it presents a greener alternative to traditional solvents such as tetrahydrofuran (THF).^{[2][3]} Its unique physical properties, including its aprotic and polar nature, make it particularly suitable for organometallic reactions, such as Grignard reactions, and as a medium for synthesizing active pharmaceutical ingredients (APIs).^{[2][4]} This guide provides a comprehensive overview of the core physical properties of **3-Methyltetrahydrofuran**, details the experimental protocols for their measurement, and offers a logical framework for its application.

Core Physical Properties

The physical characteristics of **3-Methyltetrahydrofuran** are summarized in the table below, providing a clear comparison of its key quantitative data.

Property	Value	Units
Molecular Formula	C ₅ H ₁₀ O	-
Molecular Weight	86.13	g/mol
Appearance	Colorless to almost colorless clear liquid	-
Boiling Point	89	°C
Melting Point	-136	°C
Density (at 20°C)	0.87	g/cm ³
Refractive Index (at 20°C)	1.41	-
Viscosity (at 25°C)	0.46	cP
Solubility in Water (at 25°C)	106	g/L
Vapor Pressure (at 25°C)	82.7	mmHg
Flash Point	-6	°C

Note: The values presented are a compilation from multiple sources and may vary slightly depending on the specific experimental conditions and purity of the substance.[5][6][7][8]

Experimental Protocols for Property Determination

The accurate measurement of physical properties is crucial for the effective application of any solvent. The following section outlines the standard experimental methodologies for determining the key physical properties of **3-Methyltetrahydrofuran**.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9]

Method: Capillary Method[9][10]

- Preparation: A small amount of the liquid sample (a few mL) is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
- Heating: The fusion tube assembly is heated, often in an aluminum block or a Thiele tube, along with a thermometer.[10][11]
- Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube as the trapped air and vapor expand.[11] Heating is then discontinued.
- Measurement: The boiling point is the temperature at which the liquid begins to enter the capillary tube as the sample cools and the vapor pressure inside the capillary becomes equal to the atmospheric pressure.[9][11]

Density Determination

Density is the mass of a substance per unit volume.

Method: Oscillating U-tube Digital Density Meter (ASTM D4052)[1][3][5]

- Apparatus: A digital density meter equipped with an oscillating U-tube.
- Procedure: A small volume of the liquid sample is introduced into the U-tube. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.[5]
- Calculation: This change in frequency is used in conjunction with calibration data to determine the density of the liquid.[5]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material.

Method: Digital Refractometer[12]

- Principle: This method is based on the principle of total internal reflection at the interface between a prism (with a known high refractive index) and the liquid sample.

- Procedure: A small volume of the liquid sample (0.5 to 1 mL) is placed on the prism of the digital refractometer.[12]
- Measurement: An LED light source is directed at the prism-sample interface, and a sensor detects the critical angle of total reflection. The instrument then automatically calculates and displays the refractive index.[12]

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow.

Method: Rotational Viscometer[8][13]

- Apparatus: A rotational viscometer with a spindle that is immersed in the liquid sample.
- Procedure: The spindle is rotated at a constant speed within the liquid.
- Measurement: The viscometer measures the torque required to rotate the spindle. The higher the viscosity of the liquid, the greater the torque needed.[13] The instrument is calibrated with standard liquids to correlate the torque reading to a viscosity value in units such as centipoise (cP).[8]

Solubility in Water Determination

Solubility is the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[14]

Method: Isothermal Shake-Flask Method[15]

- Preparation: An excess amount of **3-Methyltetrahydrofuran** is added to a known volume of distilled water in a sealed container (e.g., a test tube or flask).[16][17]
- Equilibration: The mixture is agitated (shaken or stirred) at a constant temperature for a sufficient period to ensure equilibrium is reached.[15]
- Separation and Analysis: The undissolved portion is allowed to settle, and a sample of the saturated aqueous solution is carefully removed.

- Quantification: The concentration of **3-Methyltetrahydrofuran** in the aqueous sample is determined using an analytical technique such as gas chromatography (GC). The mass of the dissolved solute is calculated to determine the solubility.[\[18\]](#)

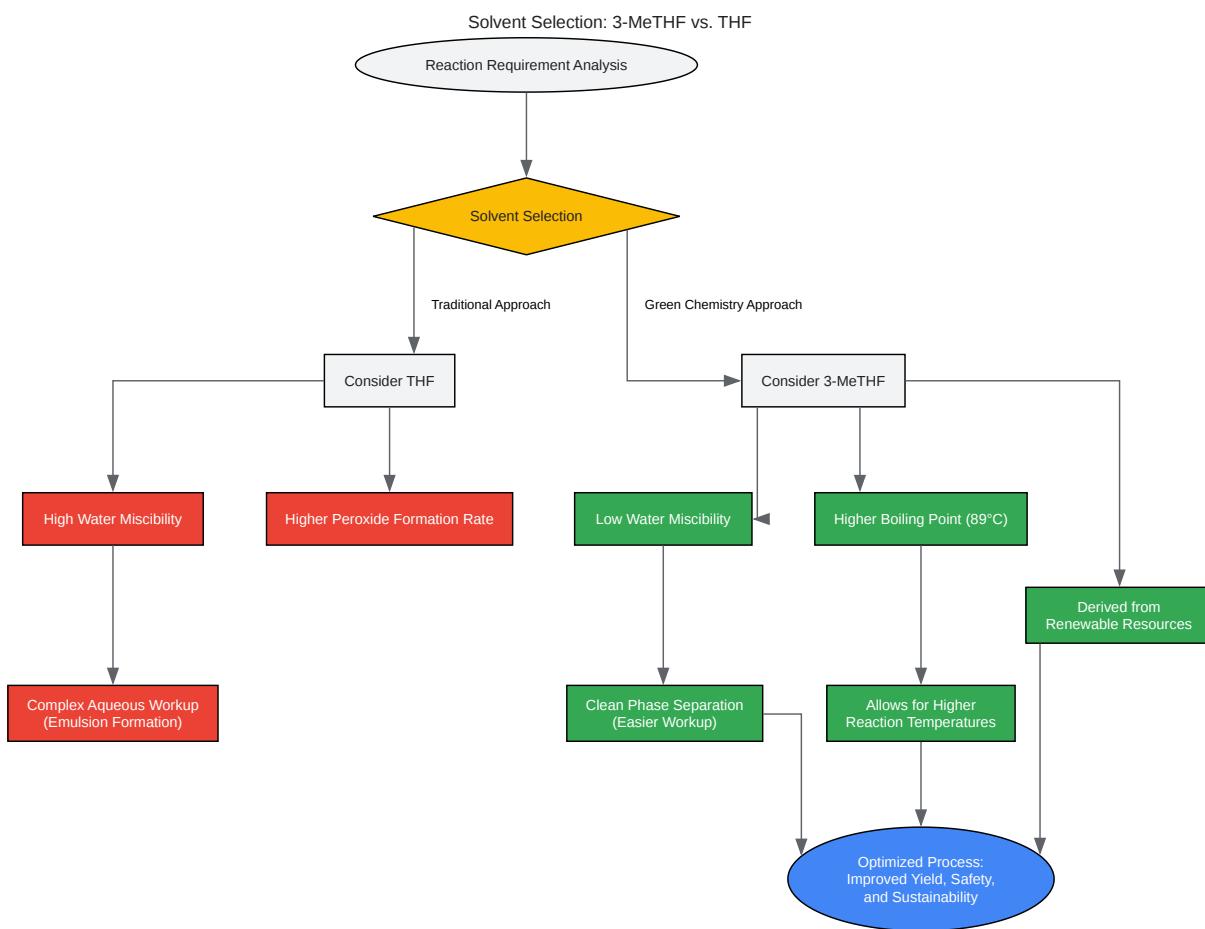
Vapor Pressure Measurement

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.[\[6\]](#)

Method: Static Method[\[2\]](#)[\[19\]](#)

- Apparatus: A closed, evacuated container equipped with a pressure transducer and a temperature control system.
- Procedure: A sample of the liquid is introduced into the container, and the system is allowed to reach thermal equilibrium at a set temperature.
- Measurement: The pressure inside the container, which is due to the vapor of the substance, is measured by the pressure transducer. This pressure is the vapor pressure at that temperature.[\[2\]](#)

Flash Point Determination


The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.[\[20\]](#)

Method: Closed-Cup Tester[\[20\]](#)[\[21\]](#)

- Apparatus: A closed-cup apparatus (e.g., Pensky-Martens) where the liquid sample is heated in a closed vessel.[\[22\]](#)
- Procedure: The temperature of the sample is gradually increased. At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.[\[23\]](#)
- Observation: The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily upon the application of the ignition source.[\[20\]](#)

Logical Framework for Application

3-Methyltetrahydrofuran is frequently considered a superior alternative to Tetrahydrofuran (THF) in many chemical processes, particularly in Grignard reactions.[4][24][25] Its physical properties contribute to improved reaction performance, safety, and sustainability.[26] The following diagram illustrates a decision-making workflow for solvent selection, highlighting the advantages of 3-MeTHF.

[Click to download full resolution via product page](#)

Caption: Solvent selection workflow comparing 3-MeTHF and THF.

Conclusion

3-Methyltetrahydrofuran presents a compelling case as a high-performance, sustainable solvent for modern chemical research and development. Its favorable physical properties, including a wide liquid range, moderate polarity, and limited water miscibility, offer significant advantages in terms of reaction efficiency, product purification, and overall process safety. By understanding these properties and the methodologies for their determination, researchers and drug development professionals can effectively leverage 3-MeTHF to innovate and optimize their chemical processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. calnesis.com [calnesis.com]
- 3. ASTM D4052 | Anton Paar Wiki [\[wiki.anton-paar.com\]](http://wiki.anton-paar.com)
- 4. Page loading... [\[guidechem.com\]](http://guidechem.com)
- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [\[ayalytical.com\]](http://ayalytical.com)
- 6. Vapor Pressure Testing: A Comprehensive Guide - [zeal](http://zealinstruments.com) [\[zealinstruments.com\]](http://zealinstruments.com)
- 7. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [\[ltp-oldenburg.de\]](http://ltp-oldenburg.de)
- 8. jpdb.nihs.go.jp [\[jpdb.nihs.go.jp\]](http://jpdb.nihs.go.jp)
- 9. Video: Boiling Points - Concept [\[jove.com\]](http://jove.com)
- 10. byjus.com [\[byjus.com\]](http://byjus.com)
- 11. uomus.edu.iq [\[uomus.edu.iq\]](http://uomus.edu.iq)
- 12. mt.com [\[mt.com\]](http://mt.com)
- 13. Experimental determination of viscosity (viscometer) | [tec-science](http://tec-science.com) [\[tec-science.com\]](http://tec-science.com)
- 14. Measuring Solubility | Secondaire | Alloprof [\[alloprof.qc.ca\]](http://alloprof.qc.ca)

- 15. researchgate.net [researchgate.net]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. education.com [education.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Measurement Of Vapor Pressure [themasterchemistry.com]
- 20. almaaql.edu.iq [almaaql.edu.iq]
- 21. filab.fr [filab.fr]
- 22. aidic.it [aidic.it]
- 23. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 24. 3-Methyl Tetrahydrofuran (3-Methyl THF) - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 25. cms.chempoint.com [cms.chempoint.com]
- 26. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Methyltetrahydrofuran]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083541#3-methyltetrahydrofuran-physical-properties\]](https://www.benchchem.com/product/b083541#3-methyltetrahydrofuran-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com